3-Bromo-2,5-difluorobenzotrifluoride
Overview
Description
3-Bromo-2,5-difluorobenzotrifluoride is an organic compound with the molecular formula C7H2BrF5 It is a derivative of benzotrifluoride, where the benzene ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,5-difluorobenzotrifluoride typically involves the bromination and fluorination of benzotrifluoride derivatives. One common method is the direct bromination of 2,5-difluorobenzotrifluoride using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-25°C to ensure selective bromination at the desired position .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,5-difluorobenzotrifluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Electrophilic Aromatic Substitution: The fluorine atoms can be substituted by electrophiles in the presence of strong acids or catalysts.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Electrophilic Aromatic Substitution: Reagents like sulfuric acid or aluminum chloride in the presence of an electrophile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzotrifluorides with various functional groups.
Electrophilic Aromatic Substitution: Formation of multi-substituted benzotrifluorides.
Oxidation and Reduction: Formation of quinones or hydro derivatives depending on the reaction conditions.
Scientific Research Applications
3-Bromo-2,5-difluorobenzotrifluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of fluorinated aromatic compounds.
Biology: Investigated for its potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Bromo-2,5-difluorobenzotrifluoride involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents influence the compound’s reactivity and binding affinity to various biological targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-fluorobenzotrifluoride: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
2-Bromo-3,5-difluorobenzotrifluoride: Another closely related compound with different fluorine substitution, affecting its chemical behavior.
Uniqueness
3-Bromo-2,5-difluorobenzotrifluoride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields, including pharmaceuticals and materials science .
Properties
IUPAC Name |
1-bromo-2,5-difluoro-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5/c8-5-2-3(9)1-4(6(5)10)7(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBVTMOHTWCRNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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